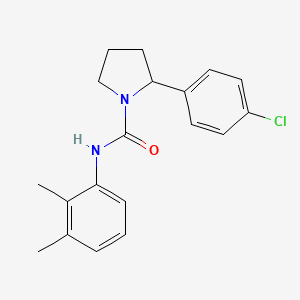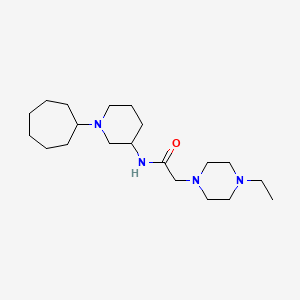![molecular formula C21H23NO2 B6031417 5,5-dimethyl-2-[1-(1-naphthylamino)propylidene]-1,3-cyclohexanedione](/img/structure/B6031417.png)
5,5-dimethyl-2-[1-(1-naphthylamino)propylidene]-1,3-cyclohexanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-dimethyl-2-[1-(1-naphthylamino)propylidene]-1,3-cyclohexanedione, also known as DMAP, is a chemical compound that has been extensively studied for its potential use in scientific research. DMAP is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 329.43 g/mol. In
Mecanismo De Acción
5,5-dimethyl-2-[1-(1-naphthylamino)propylidene]-1,3-cyclohexanedione acts as a nucleophilic catalyst in organic synthesis reactions, facilitating the reaction by coordinating with the carbonyl group of the substrate. This compound also acts as a proton acceptor, stabilizing the intermediate formed during the reaction.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects, as it is primarily used in laboratory settings. However, studies have shown that this compound is not toxic to cells and does not cause significant cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5,5-dimethyl-2-[1-(1-naphthylamino)propylidene]-1,3-cyclohexanedione has several advantages for lab experiments, including its high solubility in organic solvents and its ability to catalyze a wide range of organic reactions. However, this compound can also cause side reactions in certain reactions, leading to the formation of unwanted byproducts. Additionally, this compound can be expensive and difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for the study of 5,5-dimethyl-2-[1-(1-naphthylamino)propylidene]-1,3-cyclohexanedione. One potential direction is the development of new synthesis methods that increase the yield of this compound and reduce the cost of production. Another direction is the exploration of this compound's potential use in other fields, such as biochemistry and medicinal chemistry. Additionally, further studies on the biochemical and physiological effects of this compound could provide insight into its safety and potential therapeutic uses.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in scientific research. Its ability to catalyze a wide range of organic reactions makes it a valuable tool in organic synthesis, and its potential therapeutic uses warrant further investigation. While there are limitations to its use in lab experiments, the future directions for the study of this compound are promising and could lead to new discoveries in the field of chemistry and beyond.
Métodos De Síntesis
5,5-dimethyl-2-[1-(1-naphthylamino)propylidene]-1,3-cyclohexanedione can be synthesized through a variety of methods, including condensation reaction of 1-naphthylamine and cyclohexane-1,3-dione in the presence of acetic anhydride, or through the reaction of 1-naphthylamine and cyclohexane-1,3-dione in the presence of a base such as triethylamine. The yield of this compound can range from 60-80% depending on the synthesis method used.
Aplicaciones Científicas De Investigación
5,5-dimethyl-2-[1-(1-naphthylamino)propylidene]-1,3-cyclohexanedione has been extensively studied for its potential use in scientific research, particularly in the field of organic chemistry. This compound is commonly used as a catalyst in organic synthesis reactions, such as acylation and alkylation reactions. This compound has also been used in the synthesis of pharmaceuticals, such as antihistamines and anti-inflammatory drugs.
Propiedades
IUPAC Name |
2-(C-ethyl-N-naphthalen-1-ylcarbonimidoyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c1-4-16(20-18(23)12-21(2,3)13-19(20)24)22-17-11-7-9-14-8-5-6-10-15(14)17/h5-11,23H,4,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKYKWLWPILWGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NC1=CC=CC2=CC=CC=C21)C3=C(CC(CC3=O)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(4-nitrophenyl)-2-oxoethylidene]-1-phenyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B6031335.png)
![2-cyclopropyl-6-{[2-(4-methyl-1,2,5-oxadiazol-3-yl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B6031360.png)
![1-(4-chlorobenzyl)-N-[(4-fluorophenyl)(4-pyridinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6031368.png)
![N~2~-[2-(3,4-dimethoxyphenyl)ethyl]-N~1~-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)glycinamide oxalate](/img/structure/B6031381.png)
![3,5-dimethyl-2-(3-methylphenyl)-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6031382.png)

![N-[2-(dimethylamino)ethyl]-8-quinolinecarboxamide](/img/structure/B6031409.png)
![1-(2-{[(2-phenoxyethyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6031412.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-phenoxyacetamide](/img/structure/B6031423.png)
![[2-({4-[(3-chlorobenzyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6031428.png)
![N-(2-methylphenyl)-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6031438.png)
![N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-1H-indole-6-carboxamide](/img/structure/B6031444.png)

![3-methyl-4-[4-(2-propyn-1-yloxy)phenyl]-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6031460.png)